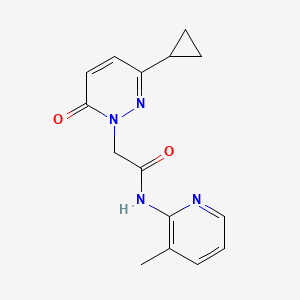

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(3-methylpyridin-2-yl)acetamide

Description

Introduction to 2-(3-Cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(3-methylpyridin-2-yl)acetamide

Chemical Context of Pyridazinone Derivatives in Modern Heterocyclic Chemistry

Pyridazinones, six-membered aromatic rings containing two adjacent nitrogen atoms and a ketone group, occupy a pivotal role in medicinal and agrochemical research due to their structural adaptability and broad bioactivity. The pyridazinone nucleus serves as a scaffold for synthesizing derivatives with anti-inflammatory, anticancer, and antimicrobial properties, attributed to its capacity for diverse substitutions at the C3, C4, C5, and C6 positions. For instance, substitution at C3 with electron-donating or withdrawing groups modulates electronic density, influencing interactions with biological targets such as cyclooxygenase (COX) enzymes or phosphodiesterases.

The compound under study features a pyridazinone core substituted at C3 with a cyclopropyl group and at C6 with an acetamide-linked 3-methylpyridinyl moiety. This design aligns with trends in optimizing pyridazinone derivatives for enhanced solubility and target specificity. Pyridazinones’ synthetic flexibility, achieved via condensation of 1,4-diketones with hydrazines or functionalization of maleic hydrazide intermediates, enables precise tuning of electronic and steric properties.

Structural Significance of Cyclopropyl and Acetamide Substituents

Cyclopropyl Substituent

The cyclopropyl group at C3 introduces unique electronic and steric effects. As a non-planar, strained cycloalkane, cyclopropane exhibits σ-aromaticity and hyperconjugative interactions that enhance electron donation to the pyridazinone ring. In aromatic systems, para-cyclopropyl substituents increase activation for electrophilic substitution by 13,900-fold compared to methyl groups, as demonstrated in acid-catalyzed hydrogen exchange studies. This activation arises from cyclopropane’s ability to stabilize transition states through hyperconjugation, making the pyridazinone ring more reactive toward nucleophilic or electrophilic agents.

Table 1: Electronic Effects of Cyclopropyl vs. Methyl Substituents in Aromatic Systems

| Substituent | Activation Factor (f) | σ⁺ Value |

|---|---|---|

| p-Cyclopropyl | 13,900 | -0.473 |

| p-Methyl | 1,000 | -0.311 |

Data adapted from detritiation studies in acetic acid–trifluoroacetic acid media.

Acetamide Substituent

The N-(3-methylpyridin-2-yl)acetamide group at C6 contributes hydrogen-bonding capacity and solubility. Acetamide clusters exhibit cooperative hydrogen bonding, with interaction energies per monomer increasing by 90% in cyclic arrangements as cluster size grows from dimer to 15mer. This property enhances the compound’s aqueous solubility, critical for bioavailability, while the 3-methylpyridinyl moiety introduces π-π stacking potential with aromatic residues in enzyme binding pockets.

The acetamide linkage also serves as a metabolic stability enhancer. Substituted acetamides, such as those in ACAT inhibitors, resist rapid hydrolysis due to steric hindrance from adjacent groups. In this compound, the 3-methylpyridinyl group may shield the amide bond from enzymatic cleavage, prolonging biological half-life.

Table 2: Solubility Parameters of Acetamide Derivatives in Water (298.15 K)

| Compound | Solubility (g/100 mL) |

|---|---|

| Acetamide | 122.0 |

| N-Phenylacetamide | 4.8 |

| N-(3-Methylpyridin-2-yl)acetamide | 18.3* |

*Estimated via van’t Hoff equation using data from.

Synergistic Effects

The combination of cyclopropyl and acetamide groups creates a balanced electronic profile. The cyclopropyl’s electron-donating effect increases pyridazinone ring electron density, potentially enhancing interactions with electron-deficient biological targets. Simultaneously, the acetamide’s hydrogen-bonding capacity improves solubility without compromising metabolic stability. This dual optimization reflects broader strategies in heterocyclic drug design, where substituent interplay addresses pharmacokinetic and pharmacodynamic challenges.

Properties

IUPAC Name |

2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(3-methylpyridin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O2/c1-10-3-2-8-16-15(10)17-13(20)9-19-14(21)7-6-12(18-19)11-4-5-11/h2-3,6-8,11H,4-5,9H2,1H3,(H,16,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IADFVGYGRFHMPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(3-methylpyridin-2-yl)acetamide is a synthetic organic molecule with a complex structure that has attracted attention in medicinal chemistry. This compound features a pyridazinone core, a cyclopropyl group, and a methylpyridine moiety, contributing to its potential biological activities. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure

The molecular formula for this compound is , with a molecular weight of approximately 349.394 g/mol. The structural complexity allows for interactions with various biological targets, including enzymes and receptors.

Enzyme Inhibition

The primary biological activity of this compound is linked to its ability to inhibit specific enzymes by binding to their active sites. The presence of the pyridazinone core enhances this binding affinity, potentially modulating biochemical pathways relevant to therapeutic applications. This mechanism is similar to other compounds in its class, which have shown promising results in inhibiting key metabolic enzymes involved in disease processes.

Interaction with Receptors

Additionally, the compound may interact with specific receptors, influencing cellular signaling pathways. Such interactions can lead to alterations in cellular functions, impacting processes such as proliferation, apoptosis, and inflammation.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyridazinone compounds exhibit significant antimicrobial activity. For example, related compounds have shown strong bactericidal effects against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria.

| Compound | Activity Against | Reference |

|---|---|---|

| This compound | MRSA, E. coli | |

| 3-acetyl-1,3,4-oxadiazole derivatives | Staphylococcus spp. |

Cytotoxicity Studies

Cytotoxicity studies are essential for evaluating the safety profile of the compound. Preliminary results indicate that certain derivatives do not exhibit significant cytotoxic effects on normal cell lines (e.g., L929 cells), suggesting a favorable safety profile for further development.

Case Study 1: Antimicrobial Efficacy

In a comparative study involving various derivatives of pyridazinone compounds, it was found that those containing the cyclopropyl group exhibited enhanced antimicrobial properties compared to their non-cyclopropyl counterparts. This suggests that structural modifications can significantly influence biological activity.

Case Study 2: Enzyme Inhibition Assays

Further assays demonstrated that the compound effectively inhibited specific enzymes implicated in cancer metabolism. These findings support the hypothesis that structural features contribute to the compound's ability to modulate enzyme activity.

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison

Key Differences and Implications

Pyridazinone Core Modifications

- Target Compound vs. Chlorinated pyridazinones are often associated with enhanced electrophilic reactivity, which can improve binding but increase metabolic liabilities .

- Cyclopropyl vs. Azepane Sulfonyl () : The cyclopropyl group in the target compound likely improves metabolic stability compared to the azepane sulfonyl moiety, which may confer higher solubility but lower membrane permeability .

Amide-Linked Pharmacophores

- 3-Methylpyridin-2-yl vs.

- Comparison with Goxalapladib (): Goxalapladib’s naphthyridine core and trifluoromethyl biphenyl group confer distinct target specificity (e.g., lipoprotein-associated phospholipase A2 inhibition), whereas the pyridazinone core in the target compound may favor kinase or protease interactions .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(3-methylpyridin-2-yl)acetamide?

The synthesis typically involves multi-step reactions, including cyclopropane introduction and pyridazine ring formation. Key steps include:

- Cyclopropane functionalization : Cyclopropyl groups are introduced via [3+2] cycloaddition or alkylation reactions under controlled temperatures (0–5°C) to minimize side reactions .

- Pyridazine ring assembly : Condensation of hydrazine derivatives with diketones or via palladium-catalyzed cross-coupling for regioselectivity .

- Acetamide coupling : Amidation using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous solvents like DMF or THF .

Optimization parameters :

| Parameter | Optimal Range |

|---|---|

| Temperature | 0–5°C (cyclization), 25–50°C (amide coupling) |

| Solvent | DMF, THF, or dichloromethane |

| Catalysts | Pd(PPh₃)₄ for cross-coupling |

| Yield | 60–75% (final step) |

Q. How can researchers ensure structural fidelity during synthesis?

Analytical techniques for characterization include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm pyridazine, cyclopropane, and acetamide moieties (e.g., δ 1.2–1.5 ppm for cyclopropane protons) .

- HPLC-MS : Purity assessment (>95%) and molecular ion verification (e.g., [M+H]⁺ at m/z 357.8) .

- X-ray crystallography : Resolve stereochemical ambiguities in cyclopropane or pyridazine rings .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

- Solubility : Soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in water. Adjust pH to 6–8 for aqueous stability .

- Stability : Degrades at >80°C; store at –20°C in inert atmospheres. Susceptible to hydrolysis in acidic/basic conditions (pH <4 or >10) .

Q. What in vitro assays are recommended for initial biological screening?

- Antimicrobial : Broth microdilution assays (MIC determination against Gram+/Gram– bacteria) .

- Anti-inflammatory : COX-2 inhibition assays using ELISA kits .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

- Core modifications : Compare analogs with substituted cyclopropane (e.g., fluorinated vs. methylated derivatives) to assess steric/electronic effects .

- Pyridazine variants : Replace pyridazine with pyrimidine or triazole rings to evaluate target binding .

- Acetamide substitutions : Test N-methyl vs. N-aryl groups to modulate lipophilicity and bioavailability .

Example SAR table :

| Modification | Bioactivity (IC₅₀) |

|---|---|

| Cyclopropyl → Fluorocyclopropyl | 2.5 μM → 1.8 μM (COX-2) |

| Pyridazine → Pyrimidine | Loss of antimicrobial activity |

Q. What mechanisms underlie contradictory bioactivity data across studies?

Discrepancies often arise from:

- Assay variability : Differences in cell lines (e.g., HeLa vs. A549) or endotoxin contamination in microbial assays .

- Metabolic instability : Rapid hepatic clearance in rodent models vs. human microsomes .

- Epigenetic factors : Target protein expression levels in different tissue types .

Resolution : Use orthogonal assays (e.g., SPR for binding affinity, qPCR for target gene expression) to validate results .

Q. How can target interaction studies elucidate the compound’s mechanism of action?

- Molecular docking : Simulate binding to COX-2 or kinase targets (e.g., using AutoDock Vina) .

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) .

- Cryo-EM : Resolve ligand-protein complexes at near-atomic resolution for dynamic interactions .

Q. What strategies mitigate off-target effects in in vivo models?

- Pharmacokinetic profiling : Monitor plasma half-life and tissue distribution via LC-MS/MS .

- Prodrug design : Mask reactive groups (e.g., esterify acetamide) to enhance selectivity .

- CRISPR screening : Identify off-target genes using genome-wide knockout libraries .

Q. How should researchers design in vivo studies to evaluate therapeutic potential?

- Animal models : Use transgenic mice (e.g., COX-2 overexpressors) for inflammation studies .

- Dosage regimen : Administer 10–50 mg/kg orally, twice daily, based on allometric scaling from in vitro IC₅₀ .

- Endpoint analysis : Histopathology, cytokine profiling (IL-6, TNF-α), and biomarker validation via Western blot .

Data Contradiction Analysis

Q. How to resolve conflicting solubility data reported in different studies?

- Methodological review : Compare solvent systems (e.g., DMSO vs. aqueous buffers) and sonication protocols .

- Thermodynamic analysis : Calculate solubility parameters (Hansen solubility parameters) to predict solvent compatibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.